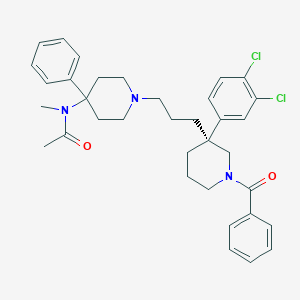

(S)-Osanetant

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C35H41Cl2N3O2 |

|---|---|

Peso molecular |

606.6 g/mol |

Nombre IUPAC |

N-[1-[3-[(3S)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide |

InChI |

InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m1/s1 |

Clave InChI |

DZOJBGLFWINFBF-UUWRZZSWSA-N |

SMILES isomérico |

CC(=O)N(C)C1(CCN(CC1)CCC[C@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |

SMILES canónico |

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

(S)-Osanetant: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Osanetant (also known as SR142801) is a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R). Its mechanism of action in the central nervous system (CNS) is centered on its competitive and reversible blockade of this Gq-protein coupled receptor. This antagonism modulates downstream signaling cascades, primarily by inhibiting the activation of phospholipase C and the subsequent mobilization of intracellular calcium. Functionally, this leads to a modulation of key neurotransmitter systems, including dopamine and serotonin, which are implicated in the pathophysiology of various CNS disorders. This technical guide provides an in-depth overview of the molecular mechanism, quantitative pharmacological data, detailed experimental protocols for its characterization, and a discussion of its effects on neurotransmitter systems.

Introduction

This compound is a highly selective antagonist for the neurokinin-3 receptor, a member of the tachykinin receptor family. In the central nervous system, NK3R and its endogenous ligand, neurokinin B (NKB), are involved in the regulation of a variety of physiological and pathological processes. The therapeutic potential of modulating this system has led to the investigation of NK3R antagonists like this compound for a range of CNS disorders. This document serves as a comprehensive technical resource on the mechanism of action of this compound.

Molecular Mechanism of Action

The primary mechanism of action of this compound is its competitive antagonism at the orthosteric binding site of the NK3 receptor.[1] The NK3R is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq alpha subunit.

NK3 Receptor Signaling Pathway

Activation of the NK3R by its endogenous agonist, NKB, initiates a well-defined signaling cascade:

-

Ligand Binding and Receptor Activation: NKB binds to the extracellular domain of the NK3R, inducing a conformational change in the receptor.

-

Gq Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gq-alpha subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Downstream Effects: The increase in intracellular calcium and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, leading to a cellular response.

This compound, by competitively binding to the NK3R, prevents the binding of NKB and thereby inhibits this entire signaling cascade.

Quantitative Pharmacological Data

The affinity and functional potency of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki (Binding Affinity) | 0.21 ± 0.03 nM | Human (CHO cells) | Radioligand Displacement Assay | [2] |

| Kb (Functional Antagonism) | 12 nM | Human (CHO cells) | Calcium Mobilization Assay | [1] |

-

Ki: The inhibition constant, representing the concentration of this compound required to occupy 50% of the NK3 receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.

-

Kb: The equilibrium dissociation constant for a competitive antagonist determined in a functional assay, representing the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound for the NK3 receptor.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the human NK3 receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

-

Radioligand: [¹²⁵I]iodohistidyl-[MePhe⁷]-NKB (a high-affinity NK3R agonist).

-

Test Compound: this compound (SR142801).

-

Non-specific Binding Control: A high concentration of an unlabeled NK3R ligand (e.g., 1 µM Senktide).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid.

-

Glass fiber filters (e.g., Whatman GF/C).

-

96-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of diluted cell membranes.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit NK3R-mediated increases in intracellular calcium.

Objective: To determine the functional antagonist potency (Kb) of this compound.

Materials:

-

Cells: CHO cells stably expressing the human NK3R.

-

Agonist: Senktide or Neurokinin B.

-

Test Compound: this compound.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Culture and Plating: Culture CHO-hNK3R cells and seed them into a 96-well black, clear-bottom plate. Incubate for 24 hours.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye solution. Incubate for 1 hour at 37°C.

-

Compound Addition:

-

Using the fluorescence plate reader, add varying concentrations of this compound to the wells. Incubate for 15-30 minutes.

-

Add a fixed concentration of the agonist (e.g., EC₈₀ of Senktide) to all wells.

-

-

Signal Detection: Measure the change in fluorescence in real-time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis:

-

Plot the agonist dose-response curves in the presence of different concentrations of this compound.

-

Perform a Schild regression analysis to determine the pA₂ value, from which the Kb can be calculated. An aberrant Schild plot with a steep slope was observed for osanetant, suggesting a non-competitive mode of antagonism in this functional assay, despite competitive binding.[1]

-

Effects on Neurotransmitter Systems

The therapeutic effects of this compound in the CNS are believed to be mediated by its ability to modulate the release of key neurotransmitters, particularly dopamine and serotonin.

Modulation of Dopamine and Serotonin Release

Preclinical evidence suggests that NK3R activation can influence the activity of dopaminergic and serotonergic neurons. Consequently, antagonism of NK3R by this compound is hypothesized to modulate the release of these neurotransmitters in brain regions implicated in psychiatric disorders, such as the striatum and prefrontal cortex. While direct in vivo microdialysis data for this compound is limited in the public domain, the known distribution of NK3 receptors on dopaminergic and serotonergic neurons supports this mechanism.

In Vivo Microdialysis (General Protocol)

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To assess the effect of this compound on extracellular levels of dopamine and serotonin in the rat brain.

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

Microdialysis Probes.

-

Stereotaxic apparatus.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

This compound solution for administration.

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow for a stabilization period, then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).

-

Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Conclusion

This compound exerts its effects in the central nervous system through potent and selective competitive antagonism of the neurokinin-3 receptor. This action inhibits the Gq-protein coupled signaling cascade, leading to a reduction in intracellular calcium mobilization. The functional consequence of this molecular mechanism is the modulation of critical neurotransmitter systems, including dopamine and serotonin. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for understanding and further investigating the intricate mechanism of action of this compound. Further in vivo studies are warranted to fully elucidate the precise quantitative effects of this compound on neurotransmitter dynamics in various brain regions and their correlation with its therapeutic potential in CNS disorders.

References

An In-depth Technical Guide to the Discovery and Chemical Synthesis of (S)-Osanetant

(S)-Osanetant , also known to the scientific community as SR142801, is the biologically active S-enantiomer of Osanetant.[1][2] It is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[3][4] Developed by Sanofi-Synthélabo in the mid-1990s, it was initially investigated as a potential therapeutic agent for schizophrenia and other central nervous system disorders.[5] Although its development was ultimately discontinued, this compound remains a significant tool in pharmacological research for elucidating the physiological and pathological roles of the NK3 receptor.

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data, including its binding affinity (Ki) and functional inhibitory potency (IC50) for the NK3 receptor across different species, as well as its selectivity over other tachykinin receptors.

Table 1: Binding Affinity (Ki) of Osanetant for NK3 Receptors

| Species | Receptor | Ki (nM) | Reference |

| Human | NK3 | 0.21 | |

| Guinea Pig | NK3 | 0.11 | |

| Rat | NK3 | 15 |

Table 2: Functional Inhibitory Potency (IC50) of Osanetant

| Assay System | Agonist | IC50 (nM) | Reference |

| CHO cells expressing human NK3 receptor (Inositol monophosphate formation) | [MePhe7]-NKB | 14.3 | |

| CHO cells expressing human NK3 receptor (Inositol monophosphate formation) | Senktide | 4.8 | |

| CHO cells expressing human NK3 receptor ([3H]arachidonic acid release) | [MePhe7]-NKB | 16.1 | |

| CHO cells expressing human NK3 receptor ([3H]arachidonic acid release) | Senktide | 8.0 | |

| CHO cells expressing human NK3 receptor (cAMP accumulation) | [MePhe7]-NKB | 4.0 | |

| CHO cells expressing human NK3 receptor (Ca2+ mobilization) | - | 0.8 |

Table 3: Selectivity Profile of Osanetant for Tachykinin Receptors

| Receptor | Species | Binding Affinity (Ki) | Reference |

| NK1 | Human | >1000 nM | |

| NK2 | Human | >1000 nM | |

| NK3 | Human | 0.21 nM |

Experimental Protocols

This section details the methodologies for the chemical synthesis of this compound and key biological assays used to characterize its activity.

The enantioselective synthesis of this compound can be achieved through a multi-step process. A formal asymmetric synthesis has been reported, highlighting a key step of asymmetric alkylation of a 3-arylpiperidin-2-one derivative under phase-transfer conditions. The following represents a plausible synthetic workflow based on available literature.

Detailed Experimental Protocol for a Key Synthetic Step (Hypothetical Example):

Synthesis of (3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine (Intermediate C):

To a solution of (R)-3-(3,4-Dichlorophenyl)-3-(2-oxopiperidin-3-yl)propanenitrile (Intermediate B) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added a solution of lithium aluminum hydride (LAH) in THF dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours until the reduction of the nitrile and lactam is complete, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then dissolved in dichloromethane, and benzoyl chloride and triethylamine are added. The mixture is stirred at room temperature overnight. After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine.

1. NK3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the NK3 receptor.

-

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

-

Radioligand: [3H]-SR142801 (the racemic form of Osanetant).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled Senktide (a selective NK3 agonist).

-

Test compound: this compound at various concentrations.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium increase induced by an NK3 receptor agonist.

-

Materials:

-

CHO cells stably expressing the human NK3 receptor.

-

Fluo-4 AM calcium indicator dye.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

NK3 receptor agonist (e.g., Senktide or Neurokinin B).

-

Test compound: this compound at various concentrations.

-

A fluorescence plate reader capable of kinetic reads.

-

-

Procedure:

-

Seed the CHO-NK3 cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Load the cells with Fluo-4 AM dye in assay buffer for a specified time at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject the NK3 receptor agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Signaling Pathway

This compound exerts its effects by blocking the signaling cascade initiated by the activation of the NK3 receptor. The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

Upon binding of its endogenous ligand, Neurokinin B (NKB), the NK3 receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). The increased Ca²⁺ also binds to calmodulin (CaM), which in turn activates Ca²⁺/calmodulin-dependent protein kinases such as CaMKII. These kinases then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses, including neuronal excitation and modulation of gene expression. This compound competitively blocks the binding of NKB to the NK3 receptor, thereby inhibiting this entire signaling cascade.

References

- 1. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 3. N-(1-{3-[1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide | C35H41Cl2N3O2 | CID 9808948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (S)-Osanetant in the Tachykinin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Osanetant, the active S-enantiomer of Osanetant (SR142801), is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. The tachykinin family of neuropeptides, including Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes. NKB is the endogenous ligand with the highest affinity for the NK3 receptor, and the NKB/NK3 signaling pathway is implicated in the pathophysiology of various central nervous system disorders. This technical guide provides an in-depth overview of the tachykinin signaling pathway with a focus on the mechanism of action of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows.

The Tachykinin Signaling Pathway

The tachykinin system comprises a family of neuropeptides that mediate their effects through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 receptor (NK1R), neurokinin-2 receptor (NK2R), and neurokinin-3 receptor (NK3R).[1] The primary endogenous ligands for these receptors are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively, although some cross-reactivity exists.[1]

The NK3 receptor, the primary target of this compound, is preferentially activated by NKB.[2] Upon binding of NKB, the NK3 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G-protein, initiates a downstream signaling cascade. This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including the modulation of neurotransmitter release.[3][4]

This compound: Mechanism of Action

This compound is a selective antagonist of the NK3 receptor. As a competitive antagonist, it binds to the same site on the NK3 receptor as the endogenous ligand, NKB, but does not activate the receptor. By occupying the binding site, this compound prevents NKB from binding and initiating the downstream signaling cascade. This blockade of NKB-induced signaling results in the inhibition of PLC activation, subsequent IP3 and DAG production, and the prevention of intracellular calcium mobilization. The antagonistic action of this compound effectively dampens the physiological responses mediated by the NKB/NK3 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its racemic mixture, Osanetant (SR142801), in relation to the NK3 receptor.

| Compound | Parameter | Receptor | Species | Value | Reference |

| This compound (as SR142801) | Ki | NK3 | Human | 0.21 ± 0.03 nM | |

| Osanetant | Ki | NK3 | Human | 0.8 nM | |

| (-)-antipode of SR142801 | Ki | NK3 | Human | 32.0 ± 5.0 nM |

Table 1: Binding Affinity of Osanetant and its Enantiomers for the Human NK3 Receptor.

| Compound | Assay | Agonist | IC50 | Reference |

| SR142801 | Inositol Monophosphate Formation | [MePhe7]-NKB (10 nM) | 14.3 ± 2.6 nM | |

| SR142801 | Inositol Monophosphate Formation | Senktide (10 nM) | 4.8 ± 1.5 nM | |

| SR142801 | [3H]Arachidonic Acid Release | [MePhe7]-NKB | 16.1 ± 0.5 nM | |

| SR142801 | [3H]Arachidonic Acid Release | Senktide | 8.0 ± 1.7 nM | |

| SR142801 | Cyclic AMP Accumulation | [MePhe7]-NKB (100 nM) | 4.0 ± 0.7 nM |

Table 2: Functional Antagonism of Osanetant (SR142801) in Cells Expressing the Human NK3 Receptor.

Experimental Protocols

Radioligand Binding Assay for NK3 Receptor

This protocol is a representative method for determining the binding affinity of this compound for the NK3 receptor.

References

(S)-Osanetant: An In-Depth Technical Guide on its In Vivo Effects on Dopamine and Serotonin Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Osanetant, also known as SR142801, is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1] The NK3 receptor, a member of the tachykinin receptor family, and its endogenous ligand, neurokinin B (NKB), are implicated in the modulation of various central nervous system functions. Preclinical evidence has pointed towards a significant role of the NK3 receptor in regulating the activity of key neurotransmitter systems, including the dopaminergic and serotonergic pathways.[2] This technical guide provides a comprehensive overview of the in vivo effects of this compound on dopamine and serotonin release, presenting available quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.

Core Concepts: The Neurokinin-3 Receptor Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein alpha subunit. Upon binding of an agonist, such as NKB, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

In Vivo Effects on Dopamine Release

Activation of NK3 receptors has been shown to stimulate the activity of dopaminergic neurons and increase the release of dopamine in key brain regions such as the nucleus accumbens and prefrontal cortex.[2] Consequently, the NK3 receptor antagonist this compound is expected to modulate these effects.

Quantitative Data

A pivotal in vivo microdialysis study in freely moving rats investigated the effects of this compound (SR142801) on dopamine levels in the nucleus accumbens (NAc). The key findings are summarized below:

| Treatment Group | Brain Region | Dopamine Level Change (as % of Baseline) | Citation |

| This compound (SR142801) alone (0.2 and 2.0 mg/kg) | Nucleus Accumbens Core & Shell | No significant change from baseline | [3][4] |

| Cocaine (10.0 mg/kg i.p.) alone | Nucleus Accumbens Core | ~350% increase | |

| Cocaine (10.0 mg/kg i.p.) alone | Nucleus Accumbens Shell | ~450% increase | |

| This compound (SR142801) + Cocaine | Nucleus Accumbens Core | Potentiated to ~550% increase | |

| This compound (SR142801) + Cocaine | Nucleus Accumbens Shell | No significant potentiation |

These findings indicate that while this compound alone does not alter basal dopamine release, it can significantly modulate dopamine dynamics under conditions of stimulated release, such as that induced by cocaine. The potentiation of cocaine-induced dopamine release in the nucleus accumbens core suggests a complex interaction between NK3 receptor blockade and the dopaminergic system.

In Vivo Effects on Serotonin Release

Experimental Protocols

The following provides a detailed methodology for a typical in vivo microdialysis experiment designed to assess the effects of this compound on neurotransmitter release, based on standard practices in the field.

In Vivo Microdialysis Experimental Workflow

1. Animal Model and Surgical Procedure:

-

Species: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized using a suitable agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Coordinates are determined from a rat brain atlas.

-

Fixation: The cannula is secured to the skull using dental cement and anchor screws.

-

Post-operative Care: Animals are allowed to recover for a period of at least one week, during which they are monitored for any signs of distress.

2. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of the analytes.

-

Drug Administration: After collecting a stable baseline, this compound is administered via a systemic route (e.g., intraperitoneal or subcutaneous injection).

-

Post-Drug Sampling: Sample collection continues for several hours following drug administration to monitor changes in neurotransmitter levels over time.

3. Analytical Method:

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is the most common method for quantifying monoamine neurotransmitters in microdialysate samples.

-

Chromatographic Separation: The dialysate sample is injected into an HPLC system where dopamine and serotonin are separated on a reverse-phase column.

-

Electrochemical Detection: The separated neurotransmitters are then detected by an electrochemical detector, which measures the current generated by their oxidation.

-

Quantification: The concentration of each neurotransmitter is determined by comparing the peak height or area to that of known standards.

4. Histological Verification:

-

The brain is sectioned and stained to verify the correct placement of the microdialysis probe in the intended brain region.

Conclusion

This compound, as a selective NK3 receptor antagonist, demonstrates a modulatory role in the dopaminergic system. While it does not appear to affect basal dopamine levels, it can significantly potentiate stimulated dopamine release in the nucleus accumbens core. This suggests a complex interplay between the NK3 receptor system and dopamine regulation, particularly in states of heightened dopaminergic activity. The precise in vivo effects of this compound on the serotonergic system remain an area for further investigation. The methodologies outlined in this guide provide a framework for conducting rigorous preclinical studies to further elucidate the neurochemical profile of this compound and other NK3 receptor antagonists.

References

- 1. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of neurokinin-3 receptors modulates dopamine-mediated behavioral hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. ovid.com [ovid.com]

(S)-Osanetant in Preclinical Models of Schizophrenia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Osanetant (SR142801) is a potent and selective, non-peptide antagonist of the neurokinin-3 (NK3) receptor. It was developed by Sanofi-Synthélabo in the mid-1990s and investigated as a novel therapeutic agent for schizophrenia.[1][2] The rationale for its development was based on the hypothesis that antagonism of the NK3 receptor, which modulates monoaminergic systems, could offer a new mechanism of action for treating psychosis.[1] Early clinical trials showed some promise in treating the positive symptoms of schizophrenia, with an efficacy profile comparable to haloperidol.[1] However, the development of this compound for schizophrenia was ultimately discontinued by Sanofi-Aventis in 2005.[1] This whitepaper provides a comprehensive overview of the available preclinical data on this compound from animal models, focusing on its pharmacological profile, behavioral effects, and the underlying signaling pathways. A notable gap in the publicly available literature is the absence of studies on this compound in highly predictive animal models of schizophrenia, such as prepulse inhibition (PPI) and conditioned avoidance response (CAR).

Core Data Presentation

Table 1: In Vitro Binding Affinity of this compound (SR142801)

| Receptor | Species | Preparation | Radioligand | Ki (nM) | pA2 |

| NK3 | Human | Plasma Membranes | [3H]SR142801 | 0.21 | - |

| NK3 | Guinea Pig | Plasma Membranes | [3H]SR142801 | 0.11 | 9.4 |

| NK3 | Rat | Plasma Membranes | [3H]SR142801 | 15 | 7.0 |

Data extracted from pharmacological characterization studies. The Ki (inhibitory constant) represents the concentration of the drug that blocks 50% of the radioligand binding. The pA2 value is a measure of the potency of a competitive antagonist.

Table 2: Behavioral Effects of this compound in Gerbil Models

| Behavioral Assay | Animal Model | Dosing this compound | Key Findings |

| Senktide-Induced Turning Behavior | Gerbil | Not specified | Potently inhibited turning behavior induced by the NK3 agonist senktide. |

| Social Interaction Test | Gerbil | 1-10 mg/kg (p.o.) | Significantly increased social interaction time. |

| Forced Swim Test | Gerbil | 5 and 10 mg/kg (i.p.) | Decreased immobility time. |

These studies suggest anxiolytic- and antidepressant-like effects of this compound in gerbils. The senktide-induced turning behavior model confirms in vivo target engagement of the NK3 receptor.

Experimental Protocols

In Vitro Receptor Binding Affinity Assay (Generalized Protocol)

The binding affinity of this compound for the NK3 receptor was likely determined using a radioligand binding assay. While the specific details from the original publication by Emonds-Alt et al. (1995) are not fully available, a generalized protocol is as follows:

-

Tissue/Cell Preparation: Plasma membranes were prepared from tissues or cells expressing the NK3 receptor of different species (human, guinea pig, rat). This involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled form of the NK3 receptor ligand, such as [3H]SR142801, was used.

-

Incubation: The membrane preparation was incubated with the radioligand and varying concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, the bound and free radioligand were separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was measured using liquid scintillation counting.

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki was then calculated from the IC50 using the Cheng-Prusoff equation.

Senktide-Induced Turning Behavior in Gerbils (Generalized Protocol)

This in vivo assay is used to assess the functional antagonism of the NK3 receptor in the central nervous system.

-

Animals: Male Mongolian gerbils were used.

-

Surgical Procedure: Animals were anesthetized and a guide cannula was stereotaxically implanted into the striatum of one hemisphere.

-

Drug Administration: After a recovery period, the selective NK3 receptor agonist senktide was microinjected through the cannula into the striatum. This compound was administered systemically (e.g., intraperitoneally or orally) at a specified time before the senktide injection.

-

Behavioral Observation: Immediately after the senktide injection, the animals were placed in an observation arena, and their turning behavior (rotations contralateral to the side of injection) was recorded for a defined period.

-

Data Analysis: The total number of full turns was counted, and the effect of this compound on reducing the senktide-induced turning was quantified.

Social Interaction Test in Gerbils (Generalized Protocol)

This test is used to evaluate anxiolytic-like and pro-social behaviors.

-

Animals: Male Mongolian gerbils were housed in pairs.

-

Test Arena: A novel, neutral cage was used as the test arena.

-

Procedure: An unfamiliar gerbil was placed in the test arena with a test animal that had been pre-treated with either vehicle or this compound. The duration of active social behaviors (e.g., sniffing, grooming, following) was recorded for a set period (e.g., 10 minutes).

-

Data Analysis: The total time spent in social interaction was calculated and compared between the drug-treated and vehicle-treated groups.

Forced Swim Test in Gerbils (Generalized Protocol)

This test is a common preclinical model to assess antidepressant-like activity.

-

Animals: Male Mongolian gerbils were used.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Animals were pre-treated with vehicle or this compound. They were then placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The duration of immobility (floating with only minimal movements to keep the head above water) was recorded.

-

Data Analysis: The total time of immobility was measured and compared between the different treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Mandatory Visualizations

Neurokinin 3 (NK3) Receptor Signaling Pathway

Caption: NK3 Receptor Gq-protein coupled signaling cascade.

This compound Research Workflow for Schizophrenia Models

Caption: this compound preclinical to clinical development workflow.

Conclusion

This compound is a well-characterized, potent, and selective NK3 receptor antagonist with clear evidence of central nervous system activity in animal models. The available preclinical data in gerbils primarily point towards anxiolytic and antidepressant-like properties. While early clinical trials in schizophrenia showed some positive signals, the discontinuation of its development raises questions. A significant factor for consideration by researchers and drug developers is the apparent lack of publicly available data for this compound in animal models with high predictive validity for antipsychotic efficacy, such as prepulse inhibition and conditioned avoidance response. This gap in the preclinical profile makes it challenging to fully assess the initial rationale for its investigation in schizophrenia based on the currently available scientific literature. Future research in the field of NK3 receptor antagonists for schizophrenia should prioritize evaluation in these predictive models to strengthen the translational link between preclinical findings and clinical outcomes.

References

(S)-Osanetant: A Technical Guide to Therapeutic Applications Beyond Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Osanetant, a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R), has garnered significant attention for its therapeutic potential beyond its initial investigation for schizophrenia.[1][2] The NK3R, predominantly expressed in the central nervous system, plays a pivotal role in modulating various neuroendocrine pathways. Its endogenous ligand, neurokinin B (NKB), is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and thermoregulatory processes.[3] This technical guide provides an in-depth exploration of the preclinical and clinical evidence supporting the development of this compound and other NK3R antagonists for a range of non-psychiatric indications, focusing on the underlying mechanisms of action, experimental data, and relevant signaling pathways.

Core Mechanism of Action: NK3 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the NK3R, thereby blocking the physiological actions of NKB.[4] This antagonism modulates the activity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the arcuate nucleus of the hypothalamus, which are central to the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulation.[5] The therapeutic rationale for exploring this compound in various conditions stems from the ability to precisely modulate these pathways.

Potential Therapeutic Applications

Menopausal Vasomotor Symptoms (Hot Flashes)

Pathophysiology and Rationale: In menopausal women, the decline in estrogen levels leads to hypertrophy and overactivity of KNDy neurons, resulting in increased NKB signaling. This dysregulation is hypothesized to disrupt the thermoregulatory center in the preoptic area of the hypothalamus, triggering inappropriate heat dissipation mechanisms that manifest as hot flashes. By blocking the NK3R, this compound can attenuate this excessive signaling and restore normal thermoregulation.

Clinical Evidence: While a Phase 2a trial of osanetant (ACER-801) for moderate to severe vasomotor symptoms associated with menopause did not meet its primary endpoint of reducing the frequency or severity of hot flashes, the drug was well-tolerated. Other NK3R antagonists, such as fezolinetant and elinzanetant, have demonstrated significant efficacy in reducing the frequency and severity of hot flashes in larger clinical trials, providing strong proof-of-concept for this drug class in treating menopausal vasomotor symptoms.

Signaling Pathway in Thermoregulation:

Caption: KNDy neuron signaling in thermoregulation.

Polycystic Ovary Syndrome (PCOS)

Pathophysiology and Rationale: PCOS is often characterized by elevated levels of luteinizing hormone (LH) and androgens. Hyperactivity of KNDy neurons is implicated in the increased GnRH pulse frequency that drives excess LH secretion in PCOS. By antagonizing the NK3R, this compound can potentially normalize GnRH pulsatility, thereby reducing LH and testosterone levels.

Preclinical and Clinical Data: In a dihydrotestosterone (DHT)-induced mouse model of PCOS, treatment with the NK3R antagonist MLE4901 did not improve reproductive defects but did lead to decreased total body weight, adiposity, and adipocyte hypertrophy, suggesting a beneficial metabolic effect. Clinical trials with other NK3R antagonists in women with PCOS have demonstrated significant reductions in LH levels, LH pulse frequency, and total testosterone.

Quantitative Data from NK3R Antagonist Studies in PCOS:

| Parameter | Intervention | Result | Reference |

| LH Levels | MLE4901 | Significantly lower vs. placebo | |

| LH Pulse Frequency | MLE4901 | Significantly lower vs. placebo | |

| Total Testosterone | MLE4901 | Significantly lower vs. placebo | |

| Total Body Weight (Mouse Model) | MLE4901 | Decreased | |

| Adiposity (Mouse Model) | MLE4901 | Decreased |

Experimental Protocol: PCOS Mouse Model

-

Model Induction: Dihydrotestosterone (DHT) is used to induce PCOS traits in a mouse model.

-

Treatment: An NK3R antagonist (e.g., MLE4901) is administered to the PCOS-like mice.

-

Assessments:

-

Reproductive traits: Cyclicity and ovulatory function are monitored.

-

Metabolic traits: Body weight, white and brown fat pad weights, fasting serum triglyceride and glucose levels are measured.

-

Hormonal analysis: Serum levels of LH and testosterone are quantified.

-

Hormone-Sensitive Prostate Cancer

Pathophysiology and Rationale: Prostate cancer growth is often dependent on androgens, primarily testosterone. Androgen deprivation therapy (ADT) is a standard treatment, but it can have significant side effects. This compound, by inhibiting the HPG axis through NK3R antagonism, can suppress the secretion of LH and subsequently testosterone. This offers a potential alternative or adjunct to traditional ADT.

Clinical Trial Evidence: A clinical trial (NCT05223969) is evaluating the effect of osanetant on testosterone levels in men with prostate cancer. The primary objective is to determine if osanetant can effectively lower testosterone. Secondary objectives include assessing its effects on LH, follicle-stimulating hormone (FSH), estradiol, and prostate-specific antigen (PSA) levels.

Signaling Pathway in HPG Axis Regulation:

Caption: HPG axis regulation and the effect of this compound.

Depression and Anxiety

Pathophysiology and Rationale: Preclinical data suggest that activation of NK3 receptors enhances the release of biogenic amines like dopamine and serotonin. Dysregulation of these neurotransmitter systems is a hallmark of depression and anxiety. By blocking NK3 receptors, this compound could modulate these systems and produce anxiolytic and antidepressant-like effects.

Preclinical Evidence: Animal models have shown that osanetant can produce anxiolytic- and antidepressant-like effects. However, a clinical study of osanetant in severe depression yielded inconclusive results.

Experimental Protocol: Animal Models of Depression and Anxiety

-

Forced Swim Test (FST): A common screening tool for antidepressants. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant effect.

-

Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors over an extended period to induce a depressive-like state, characterized by anhedonia (reduced interest in pleasurable stimuli). The efficacy of an antidepressant is assessed by its ability to reverse these behavioral changes.

-

Elevated Plus-Maze (EPM): A widely used test for anxiety. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms.

Quantitative Data Summary

| Compound | Indication | Key Finding | Data Type | Reference |

| This compound | - | Ki value of 0.8 nM for NK3R | Binding Affinity | |

| Fezolinetant | Menopausal VMS | Significant reduction in frequency and severity of hot flashes | Clinical Trial | |

| Elinzanetant | Menopausal VMS | Promising results in Phase III trials | Clinical Trial | |

| MLE4901 | PCOS | Significant reduction in LH and testosterone | Clinical Trial | |

| This compound | Prostate Cancer | Ongoing trial to evaluate testosterone suppression | Clinical Trial |

Conclusion

This compound and other NK3 receptor antagonists represent a promising class of drugs with a broad range of potential therapeutic applications beyond schizophrenia. The well-defined mechanism of action, centered on the modulation of the KNDy neuron system, provides a strong rationale for their investigation in conditions characterized by neuroendocrine dysregulation. While further clinical validation is required, particularly for this compound in these novel indications, the existing preclinical and clinical data for the NK3R antagonist class as a whole are encouraging. This technical guide highlights the key areas of opportunity and provides a framework for continued research and development in this exciting field.

References

- 1. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osanetant - Wikipedia [en.wikipedia.org]

- 3. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 4. Facebook [cancer.gov]

- 5. Modulation of body temperature and LH secretion by hypothalamic KNDy (kisspeptin, neurokinin B and dynorphin) neurons: a novel hypothesis on the mechanism of hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating (S)-Osanetant for Post-Traumatic Stress Disorder (PTSD) Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of (S)-Osanetant, a selective neurokinin-3 receptor (NK3R) antagonist, in animal models of post-traumatic stress disorder (PTSD). This compound targets the tachykinin 2 (Tac2) pathway, which plays a crucial role in emotional regulation and the consolidation of fear memories, making it a person of interest for novel PTSD therapeutics. This document outlines the core signaling pathways, detailed experimental protocols used in key studies, and a summary of quantitative findings, with a particular focus on the significant sex-specific effects of the compound.

Core Mechanism of Action: The Tac2/NK3R Signaling Pathway

This compound exerts its effects by antagonizing the neurokinin-3 receptor (NK3R), a key component of the tachykinin 2 (Tac2) signaling pathway. This pathway is highly expressed in the central amygdala, a brain region integral to fear processing and memory consolidation. The binding of the neuropeptide neurokinin B (NkB), encoded by the Tac2 gene, to NK3R initiates a signaling cascade that influences fear memory formation. Preclinical studies suggest that this compound's blockade of NK3R can modulate the consolidation of traumatic memories, although its effects are notably dependent on sex and hormonal status.

The downstream signaling cascade involves the Akt/GSK3β/β-catenin pathway. In males, this compound has been shown to decrease fear memory consolidation, an effect linked to the modulation of testosterone and downregulation of this signaling pathway. Conversely, in females, particularly during the proestrus phase of the estrous cycle, this compound can enhance fear memory consolidation, an effect associated with increased estradiol levels and upregulation of the same pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound in mouse models of PTSD. The data highlight the compound's sex- and hormonal cycle-dependent effects on fear memory consolidation, as measured by freezing behavior.

Table 1: Effect of this compound on Fear Memory Consolidation in Adult Male and Female Mice

| Sex | Treatment Group | Outcome Measure | Result | Statistical Significance | Reference |

| Male | This compound (5 mg/kg, i.p.) | % Freezing | Decreased Fear Memory | p = 0.036 | [1] |

| Female | This compound (5 mg/kg, i.p.) | % Freezing | Increased Fear Memory | p = 0.014 | [1] |

Table 2: Effect of this compound on Fear Memory Consolidation in Female Mice Across the Estrous Cycle

| Estrous Cycle Phase | Treatment Group | Outcome Measure | Result | Statistical Significance | Reference |

| Proestrus | This compound (5 mg/kg, i.p.) | % Freezing | Increased Fear Memory | p = 0.004 | [1] |

| Estrus | This compound (5 mg/kg, i.p.) | % Freezing | No significant effect | p = 0.495 | [1] |

| Metestrus | This compound (5 mg/kg, i.p.) | % Freezing | No significant effect | p = 0.555 | [1] |

| Diestrus | This compound (5 mg/kg, i.p.) | % Freezing | No significant effect | p = 0.242 |

Table 3: Effect of this compound on Fear Expression in Female Mice Following Immobilization Stress

| Treatment Group | Outcome Measure | Result | Statistical Significance | Reference |

| This compound | % Freezing | Decreased Fear Expression | p = 0.038 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound for PTSD models are provided below.

Fear Conditioning Protocol

This protocol is used to assess the formation and consolidation of fear memories.

Objective: To induce a conditioned fear response to a neutral stimulus by pairing it with an aversive stimulus.

Apparatus:

-

Fear conditioning chambers equipped with a grid floor for delivering foot shocks, a speaker for auditory cues, and a video camera for recording behavior.

Procedure:

-

Habituation: Mice are placed in the conditioning chamber for a set period (e.g., 2-3 minutes) to acclimate to the environment.

-

Conditioning:

-

A neutral conditioned stimulus (CS), typically an auditory tone (e.g., 20-30 seconds, 80 dB), is presented.

-

During the final seconds of the CS presentation, a mild electric foot shock, the unconditioned stimulus (US) (e.g., 2 seconds, 0.5-0.7 mA), is delivered.

-

This CS-US pairing is typically repeated 2-3 times with an inter-trial interval.

-

-

Drug Administration: this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle is administered at a specified time point relative to the conditioning session (e.g., 30 minutes post-conditioning) to assess its effect on memory consolidation.

-

Contextual Fear Testing: Approximately 24 hours after conditioning, mice are returned to the same chamber, and freezing behavior is recorded for a set duration (e.g., 5 minutes) in the absence of the CS or US to assess fear memory associated with the context.

-

Cued Fear Testing: Following contextual testing, mice are placed in a novel context with different visual, tactile, and olfactory cues. The CS (auditory tone) is presented without the US, and freezing behavior is measured to assess fear memory specifically associated with the cue.

Data Analysis:

-

The primary dependent variable is "freezing," defined as the complete absence of movement except for respiration.

-

Freezing behavior is typically scored automatically using specialized software or manually by a trained observer.

-

Data are often expressed as the percentage of time spent freezing.

Immobilization Stress Protocol

This protocol is a validated model to induce a PTSD-like state in rodents.

Objective: To induce a state of significant stress that can be used to model the effects of trauma.

Apparatus:

-

Commercially available rodent restrainers or conical plastic tubes that restrict movement.

Procedure:

-

Mice are individually placed into the restrainers, preventing forward, backward, and turning movements.

-

The duration of immobilization is typically 2 hours.

-

Following the immobilization period, animals are returned to their home cages.

-

Drug administration can occur at a specified time after the stressor (e.g., 30 minutes) to investigate its potential as a post-trauma intervention.

-

Behavioral testing, such as fear conditioning, is conducted at a later time point (e.g., 6 days) to assess the long-term consequences of the stressor and the effect of the pharmacological intervention.

Visualizations

The following diagrams illustrate key workflows and relationships in the investigation of this compound.

References

(S)-Osanetant as a pharmacological tool for studying NK3 receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Osanetant, also known as SR142801, is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1][2][3] As the S-enantiomer of osanetant, it has been a critical pharmacological tool for elucidating the physiological and pathological roles of the NK3 receptor.[4] Initially investigated for the treatment of schizophrenia, its development was discontinued.[5] However, its value in preclinical research remains significant for exploring the therapeutic potential of NK3 receptor modulation in various central nervous system disorders. This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and the underlying signaling pathways of the NK3 receptor.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the NK3 receptor. Its pharmacological characteristics have been determined through a variety of in vitro and in vivo studies.

Binding Affinity and Selectivity

This compound is a potent antagonist at the human NK3 receptor. While it is highly selective for the NK3 receptor over other neurokinin receptors (NK1 and NK2), obtaining a complete quantitative selectivity profile from publicly available data is challenging. The available data consistently describe it as a selective NK3 receptor antagonist.

| Ligand | Receptor | Species | K_i_ (nM) | K_b_ (nM) | Reference |

| This compound (SR142801) | NK3 | Human | 0.21 | 12 | |

| This compound (SR142801) | NK3 | Guinea Pig | 0.11 | - | |

| This compound (SR142801) | NK3 | Rat | 15 | - |

Table 1: Binding Affinity (Ki) and Functional Antagonism (Kb) of this compound for NK3 Receptors.

Pharmacokinetics

The clinical development of osanetant was halted due to its poor pharmacokinetic profile. Detailed pharmacokinetic parameters in preclinical species are not extensively published, but the compound is known to be orally active and capable of crossing the blood-brain barrier.

| Species | Route of Administration | Key Findings |

| Rat | Oral (p.o.), Intraperitoneal (i.p.) | Orally active, with doses of 1-10 mg/kg showing behavioral effects. |

| Gerbil | Intrastriatal | Potently inhibited senktide-induced turning behavior. |

| Tilapia | Intraperitoneal (i.p.) | Injected at 100 µg/kg BW to study effects on hormone levels. |

Table 2: Preclinical In Vivo Administration of Osanetant.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study NK3 receptors.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of a test compound for the NK3 receptor using this compound as a competitor or [³H]-(S)-Osanetant as the radioligand.

Materials:

-

Membrane Preparation: CHO cells stably expressing the human NK3 receptor (CHO-hNK3).

-

Radioligand: [³H]-(S)-Osanetant or another suitable NK3 receptor radioligand like ¹²⁵I-[MePhe⁷]NKB.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled NK3 receptor antagonist (e.g., unlabeled this compound or Talnetant).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-hNK3 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane aliquots at -80°C.

-

-

Assay Protocol:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

-

25 µL of competing test compound at various concentrations.

-

25 µL of radioligand at a final concentration close to its K_d_ value.

-

175 µL of membrane preparation (containing 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Calcium Mobilization Assay

This protocol outlines a functional assay to measure the antagonist activity of a test compound on NK3 receptor-mediated calcium mobilization using a fluorescent plate reader (e.g., FLIPR).

Materials:

-

Cell Line: CHO-hNK3 cells.

-

Culture Medium: Ham's F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: Fluo-4 AM or a commercially available calcium assay kit (e.g., FLIPR Calcium Assay Kit).

-

Probenecid: An anion transport inhibitor to prevent dye leakage from cells.

-

NK3 Receptor Agonist: Senktide or [MePhe⁷]NKB.

-

Test Compound.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescent plate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed CHO-hNK3 cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the fluorescent dye in assay buffer, often containing probenecid (e.g., 2.5 mM).

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates for 60 minutes at 37°C.

-

-

Assay Protocol:

-

Prepare a plate with the test compound at various concentrations (e.g., 2x final concentration).

-

Prepare a plate with the NK3 receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Place the cell plate and the compound/agonist plates into the fluorescent plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add the test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) to allow for antagonist binding.

-

Add the NK3 receptor agonist to the wells and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

In Vivo Model: Amphetamine-Induced Hyperlocomotion

This protocol describes an in vivo model used to assess the antipsychotic-like potential of this compound by measuring its ability to attenuate amphetamine-induced hyperlocomotion in rodents.

Materials:

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

This compound.

-

d-Amphetamine sulfate.

-

Vehicle: e.g., 0.9% saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline.

-

Locomotor activity chambers equipped with infrared beams.

Procedure:

-

Acclimation:

-

House the animals in the facility for at least one week before the experiment.

-

Habituate the animals to the locomotor activity chambers for 30-60 minutes for 2-3 days prior to the testing day.

-

-

Drug Administration:

-

On the test day, administer the vehicle or this compound (e.g., 1, 3, 10 mg/kg) via the desired route (e.g., intraperitoneal or oral).

-

Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

-

-

Behavioral Testing:

-

Place the animals in the locomotor activity chambers and allow them to habituate for 30 minutes.

-

Administer d-amphetamine (e.g., 1-2 mg/kg, subcutaneous) or vehicle.

-

Immediately return the animals to the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

-

Calculate the total distance traveled or total beam breaks for the entire session.

-

Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

NK3 Receptor Signaling Pathways

The NK3 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 family of G-proteins. Activation of the NK3 receptor by its endogenous ligand, neurokinin B (NKB), initiates a cascade of intracellular signaling events.

Upon agonist binding, the Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Conclusion

This compound remains an indispensable pharmacological tool for the investigation of NK3 receptor function. Its high affinity and selectivity make it a valuable reagent for in vitro binding and functional assays, as well as for in vivo studies to probe the role of the NK3 receptor in various physiological and pathological processes. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing this compound to advance our knowledge of the neurokinin system and its potential as a therapeutic target.

References

- 1. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. Pharmacological characterization of SR 142801: a new non-peptide antagonist of the neurokinin NK-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of SR 142801, a new potent non-peptide NK3 receptor antagonist on cardiovascular responses in conscious guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (S)-Osanetant to Mice and Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of (S)-Osanetant (also known as SR142801), a selective neurokinin-3 (NK3) receptor antagonist, to mice and rats for preclinical research.

Introduction

This compound is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. It is a valuable tool for investigating the physiological and pathological roles of Neurokinin B (NKB) and its receptor, which are implicated in various central nervous system disorders. These protocols are designed to guide researchers in the safe and effective administration of this compound in rodent models.

Signaling Pathway of this compound

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, Neurokinin B (NKB), to the Neurokinin-3 Receptor (NK3R). The NK3R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Inhibition of this pathway by this compound modulates downstream signaling cascades, including the activity of phospholipase Cβ (PLCβ), which in turn affects the levels of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to the modulation of intracellular calcium levels and the activity of downstream effectors such as Transient Receptor Potential Cation Channel Subfamily C Member 4/5 (TRPC4/5) and G-protein-gated inwardly-rectifying potassium (GIRK) channels.

Data Presentation: In Vivo Administration Parameters

The following tables provide a summary of recommended dosages and administration volumes for this compound in mice and rats.

Table 1: Recommended Dosages for this compound

| Species | Administration Route | Dosage Range | Vehicle | Reference |

| Rat | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | 25% DMSO in Saline | [1] |

| Guinea Pig | Intravenous (i.v.) | 0.46 - 15 µmol/kg | Not Specified | |

| Guinea Pig | Oral (p.o.) | 4.6 - 150 µmol/kg | Not Specified | |

| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg (Suggested) | See Protocol Below | General Practice |

| Mouse | Oral (p.o.) | 5 - 50 mg/kg (Suggested) | See Protocol Below | General Practice |

Table 2: Recommended Maximum Administration Volumes

| Species | Weight | Intraperitoneal (i.p.) Volume | Oral Gavage Volume |

| Mouse | 20 - 30 g | 0.2 - 0.3 mL | 0.2 - 0.3 mL |

| Rat | 200 - 300 g | 2 - 3 mL | 2 - 3 mL |

Table 3: Recommended Needle and Gavage Tube Sizes

| Species | Weight | Intraperitoneal Needle Gauge | Oral Gavage Needle/Tube |

| Mouse | 20 - 30 g | 25 - 27 G | 20 G, 38 mm curved with ball tip |

| Rat | 200 - 300 g | 23 - 25 G | 18 G, 75 mm curved with ball tip |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Rats

This protocol is based on a study investigating the antidepressant-like effects of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile 0.9% Saline

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (23-25 gauge)

-

70% ethanol for disinfection

Vehicle Preparation (25% DMSO in Saline):

-

Aseptically, add 2.5 mL of sterile DMSO to 7.5 mL of sterile 0.9% saline to prepare 10 mL of the vehicle.

-

Vortex briefly to ensure a homogenous solution.

Drug Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the total number and weight of the rats.

-

Dissolve the this compound powder in the 25% DMSO in saline vehicle to achieve the final desired concentration. Sonication may be used to aid dissolution.

Administration Procedure:

-

Weigh each rat to determine the precise injection volume.

-

Restrain the rat securely. For a two-person procedure, one person restrains the animal while the other performs the injection.

-

Position the rat with its head tilted slightly downwards.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

-

Inject the calculated volume of the this compound solution slowly and steadily.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage in Mice

This protocol provides a general method for oral administration of this compound, which has been shown to be orally active.

Materials:

-

This compound powder

-

Vehicle (see options below)

-

Sterile syringes (1 mL)

-

Oral gavage needles for mice (20 gauge, curved with a ball tip)

-

Animal scale

Vehicle Preparation (Option A: Suspension):

-

Prepare a 0.5% methylcellulose solution in sterile water. This can be done by slowly adding methylcellulose powder to heated water (60-70°C) while stirring, followed by cooling on ice to allow for complete dissolution.

-

Suspend the calculated amount of this compound powder in the methylcellulose solution to achieve the desired concentration.

Vehicle Preparation (Option B: Solution): A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often used for poorly soluble compounds for in vivo studies.

-

Dissolve this compound in DMSO first.

-

Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.

Administration Procedure:

-

Weigh each mouse to determine the correct gavage volume.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side of the tongue.

-

Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the tube. Do not force the needle.

-

Once the needle is in place, slowly administer the calculated volume of the this compound formulation.

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

Pharmacokinetics